N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
Description
This compound features a piperazine-1-carboxamide core substituted with a benzo[d][1,3]dioxol-5-yl group (a methylenedioxybenzene derivative) and a 1-phenyl-1H-tetrazol-5-ylmethyl moiety. The benzo[d][1,3]dioxol group is a common pharmacophore in medicinal chemistry, contributing to metabolic stability and lipophilicity, while the tetrazole ring is known for its hydrogen-bonding capacity and resistance to enzymatic degradation . The piperazine scaffold enhances solubility and facilitates interactions with biological targets, such as neurotransmitter receptors or enzymes .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3/c28-20(21-15-6-7-17-18(12-15)30-14-29-17)26-10-8-25(9-11-26)13-19-22-23-24-27(19)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCHXXNIKFLQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the phenyl-tetrazole group: This involves the reaction of phenylhydrazine with sodium azide under acidic conditions.
Coupling of the benzo[d][1,3]dioxole and phenyl-tetrazole groups: This step often requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the piperazine ring: This can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Final coupling to form the target compound: The final step involves the coupling of the intermediate products to form the desired compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it was tested against human breast cancer cells (MCF7) and demonstrated a significant reduction in cell viability compared to control groups. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression .
Neuroprotective Effects
Another area of research focuses on its neuroprotective properties. Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro studies indicated that it could reduce markers of oxidative stress in neuronal cell cultures .
Pharmacological Applications
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. It exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The structure-activity relationship analysis indicated that modifications in the molecular structure could enhance its efficacy against resistant strains .
Anti-inflammatory Properties
Research has also pointed to the anti-inflammatory effects of this compound. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .
Biochemical Studies
Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it was found to inhibit certain kinases that are overactive in cancer cells, providing a pathway for targeted drug design .
Transporter Modulation
Additionally, this compound has been identified as a modulator of ATP-binding cassette transporters, which play a critical role in drug absorption and resistance mechanisms. Its ability to influence these transporters could enhance the bioavailability of co-administered drugs, making it a valuable candidate in combination therapies .
Case Studies
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Functional Group Variations
Analog 1: N-(1,3-Benzodioxol-5-yl)-4-(2-furylmethyl)piperazine-1-carbothioamide
- Structure : Replaces the tetrazole group with a furan-2-ylmethyl substituent and substitutes the carboxamide with a carbothioamide.
- Carbothioamide (C=S vs. C=O) may alter hydrogen-bonding interactions with biological targets, affecting potency or selectivity .
- Synthesis : Similar coupling strategies (e.g., carbodiimide-mediated amidation) are used, though this analog employs sulfur-containing reagents .
Analog 2: 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole
- Structure : Replaces the piperazine-carboxamide core with a pyrazole ring and introduces a tert-butyl group.
- The tert-butyl group enhances steric bulk, which may improve metabolic stability but reduce binding affinity .
Analog 3: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)cyclopropane-1-carboxamide
- Structure : Substitutes piperazine with a cyclopropane-carboxamide linked to a thiazole ring.
- The thiazole moiety may engage in π-π stacking or hydrogen bonding, differing from tetrazole’s interactions .
Substituent-Specific Comparisons
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize available research findings regarding the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a piperazine core linked to a benzo[d][1,3]dioxole moiety and a tetrazole group, which is significant for its biological properties. The structural formula can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes crucial for bacterial survival and proliferation. For instance, derivatives containing piperazine linkers have demonstrated enhanced bioactivity due to strong hydrogen bonding interactions with active site residues in target enzymes .
- Antimicrobial Properties : Research indicates that benzodioxole derivatives exhibit significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in the structure contributes to this activity .
- Anticancer Activity : The compound has shown promise in overcoming chemoresistance in cancer cells by inhibiting angiogenesis and the P-glycoprotein efflux pump, which are critical pathways in cancer treatment .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the phenyl and piperazine rings significantly influence the biological activity of the compound:
- Substituents on the Phenyl Ring : Electronegative substituents enhance hydrophilicity, increasing the compound's effectiveness against bacterial strains .
- Piperazine Linker : Variations in the piperazine structure can lead to differences in binding affinity for target proteins, affecting overall potency .
Antimicrobial Activity
A study demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics used against tuberculosis . The most effective derivatives showed MIC values around 5.08 μM.
Anticancer Research
In vitro studies have revealed that this compound can reduce cell viability in various cancer cell lines by inducing apoptosis. For example, it was noted that concentrations as low as 25 μg/mL could effectively decrease cell proliferation rates by over 50% within 72 hours .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide?
- Methodology : The compound’s synthesis likely involves multi-step reactions, including:
- Core assembly : Condensation of a benzo[d][1,3]dioxol-5-amine with a piperazine-carboxamide intermediate.
- Tetrazole incorporation : Coupling via nucleophilic substitution or copper-catalyzed "click" chemistry to attach the 1-phenyl-1H-tetrazol-5-ylmethyl group .
- Purification : Column chromatography or recrystallization in solvents like ethanol or chloroform to isolate intermediates and final products .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology :
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., benzylic protons from the tetrazole-methyl group at δ 4.5–5.5 ppm) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Validate molecular ion peaks and fragmentation patterns .
Q. What functional groups dominate the compound’s reactivity?
- Key groups :
- Benzo[d][1,3]dioxol (electron-rich aromatic system) : Prone to electrophilic substitution or oxidation under harsh conditions .
- Tetrazole ring : Participates in hydrogen bonding and coordination chemistry due to nitrogen lone pairs .
- Piperazine-carboxamide : Engages in acid-base reactions (pKa ~7–9) and serves as a hydrogen-bond acceptor .
Advanced Research Questions
Q. How can molecular docking predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Target selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or carbonic anhydrase, where piperazine and tetrazole derivatives show activity .
- Docking software : Use AutoDock Vina or Schrödinger Maestro with force fields (e.g., OPLS-AA) to simulate ligand-receptor binding .
- Validation : Compare docking scores (e.g., ΔG < −7 kcal/mol) with known inhibitors and validate via mutagenesis or enzymatic assays .
Q. What strategies resolve contradictions in SAR studies for analogs of this compound?
- Approach :
- Meta-analysis : Compare bioactivity data across analogs with systematic variation (e.g., replacing benzo[d][1,3]dioxol with other aryl groups) .
- Crystallography : Resolve 3D structures of protein-ligand complexes to identify critical binding motifs (e.g., tetrazole stacking with aromatic residues) .
- Statistical modeling : Apply QSAR models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
Q. How does solvent choice impact crystallization and polymorph screening?
- Methodology :
- Solvent screening : Test polar (ethanol, DMSO) vs. non-polar (hexane) solvents to optimize crystal growth .
- Single-crystal X-ray diffraction : Resolve crystal packing to identify dominant intermolecular forces (e.g., tetrazole-piperazine hydrogen bonds) .
- Polymorph control : Use slow evaporation vs. rapid cooling to isolate metastable forms .
Q. What computational methods validate experimental spectral data?
- Methodology :
- DFT calculations : Simulate NMR chemical shifts (B3LYP/6-311G(d,p)) and IR vibrational modes for comparison with experimental data .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain crystal packing .
Q. How to troubleshoot low yields in the final coupling step?
- Troubleshooting :
- Catalyst optimization : Test palladium or copper catalysts for Suzuki or Ullmann couplings .
- Reaction monitoring : Use TLC or LC-MS to detect intermediates and adjust stoichiometry/reactant ratios .
- Side-product analysis : Isolate byproducts via prep-HPLC and characterize via MS/NMR to refine conditions .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity for structurally similar compounds?
- Resolution steps :
- Assay standardization : Verify consistent enzyme concentrations (e.g., DHFR at 10 nM) and incubation times .
- Control experiments : Include reference inhibitors (e.g., methotrexate for DHFR) to calibrate activity measurements .
- Batch variability : Test multiple synthetic batches to rule out impurity effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
